1-(2,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-methoxypyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-5-10(2)11(8-9)15-7-6-14-12(17-3)13(15)16/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVHWECXUHQXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C(C2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,5-dimethylphenylamine and methoxyacetyl chloride.
Reaction Conditions: The reaction between 2,5-dimethylphenylamine and methoxyacetyl chloride is carried out under controlled conditions, often in the presence of a base such as triethylamine, to form the intermediate product.
Cyclization: The intermediate product undergoes cyclization in the presence of a suitable catalyst to form the final compound, this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthesis, and spectral characteristics.
Structural Analogues: Pyrazoline Derivatives
Example Compound : 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (C₂₄H₂₄N₂O)
- Core Structure : 2-Pyrazoline (5-membered ring, fully saturated).
- Key Differences: The target compound has a 6-membered dihydropyrazinone ring with one ketone, whereas pyrazolines are 5-membered and lack a carbonyl group. Substituents: The pyrazoline derivative has phenyl and 4-methoxyphenyl groups at positions 3 and 5, compared to the target’s 2,5-dimethylphenyl and methoxy groups.
- Physical Properties: Pyrazoline derivatives exhibit melting points between 100–124°C, with moderate solubility in polar organic solvents (e.g., ethyl acetate) .
Aromatic Pyrazine Derivatives
Example Compound : 2-Methoxy-3-(1-methylpropyl)pyrazine (C₉H₁₄N₂O)
- Core Structure : Fully aromatic pyrazine (6-membered, two nitrogen atoms).
- Key Differences: The target compound is semi-saturated (1,2-dihydropyrazinone), making it more reactive toward electrophilic addition compared to the fully aromatic pyrazine. Substituents: The pyrazine derivative has a methoxy group and a branched alkyl chain, while the target compound features a dimethylphenyl group.
- Functional Implications: Aromatic pyrazines are often volatile and used in flavoring agents (e.g., FEMA No. 3433 ). The dihydropyrazinone’s ketone may reduce volatility but enhance hydrogen-bonding interactions.
Dihydropyrazinone Derivatives
Example Compound : 3,6-Dibenzyl-5-methoxy-1,2-dihydropyrazin-2-one (C₁₉H₁₈N₂O₂)
- Core Structure: 1,2-Dihydropyrazinone (identical to the target compound).
- Key Differences :
- Substituents: The benzyl groups at positions 3 and 6 increase steric bulk and lipophilicity compared to the target’s 2,5-dimethylphenyl group.
- Methoxy Position: The methoxy group at position 5 (vs. position 3 in the target) alters electronic distribution.
- Spectral Data: IR: A strong carbonyl stretch near 1680–1685 cm⁻¹ is characteristic of dihydropyrazinones . NMR: Methoxy groups in such compounds typically show singlets near δ 3.7–4.0 ppm in ¹H-NMR .
Comparative Data Table
Q & A
Q. What are the common synthetic routes for preparing 1-(2,5-Dimethylphenyl)-3-methoxy-1,2-dihydropyrazin-2-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, pyrazinone derivatives are often synthesized via cyclization of hydrazine derivatives with diketones or via substitution reactions on preformed pyrazine cores. A key step includes the introduction of the 2,5-dimethylphenyl group through Suzuki coupling or nucleophilic aromatic substitution under palladium catalysis. Methoxy groups are introduced via alkylation or demethylation reactions.
- Critical Conditions : Elevated temperatures (60–120°C), anhydrous solvents (e.g., DMF or THF), and catalysts like Pd(PPh₃)₄ are essential for cross-coupling steps .
- Yield Optimization : Control of pH (neutral to slightly acidic) and exclusion of moisture improve reproducibility. Purification via column chromatography (silica gel, petroleum ether/ethyl acetate) ensures >80% purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., methoxy singlet at δ 3.7–3.9 ppm, aromatic protons at δ 6.7–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z ~259 for C₁₃H₁₄N₂O₂).
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazinone derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) often arise from assay conditions or impurity profiles. Solutions include:
- Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., HeLa, HEK293) to differentiate target-specific effects .
- Metabolite Profiling : LC-MS/MS identifies degradation products or active metabolites that may skew results .
- Computational Modeling : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to targets like kinases or GPCRs, guiding mechanistic studies .
Q. How can reaction mechanisms for functionalization at the pyrazinone C-3 position be elucidated?
- Methodological Answer : Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., nucleophilic attack vs. ring opening) .
- Intermediate Trapping : Use low-temperature NMR (-40°C) or quenching with trapping agents (e.g., TEMPO) to isolate intermediates .
- DFT Calculations : Gaussian-based simulations map energy profiles for proposed pathways (e.g., SNAr vs. radical mechanisms) .
Q. What experimental designs optimize regioselectivity in pyrazinone ring functionalization?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to the C-5 position .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor charge-separated transition states, enhancing meta-substitution on the phenyl ring .
- Catalyst Screening : Test Pd-, Cu-, or Fe-based catalysts for cross-coupling reactions; Pd(OAc)₂ often improves C-3 selectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer : Stability variations may stem from:
- Counterion Effects : HCl vs. TFA in reaction mixtures alter protonation states. Use pH-controlled stability assays (e.g., 1H NMR in D₂O at pH 2–7) .
- Degradation Pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis products (e.g., ring-opened amides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
